molecular formula C11H16O3 B13615189 (R)-1-(2,4-Dimethoxyphenyl)propan-2-ol

(R)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Cat. No.: B13615189
M. Wt: 196.24 g/mol
InChI Key: GQZAFJKRMBGHPU-MRVPVSSYSA-N
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Description

(R)-1-(2,4-Dimethoxyphenyl)propan-2-ol is a chiral chemical compound that serves as a valuable intermediate and building block in organic synthesis and pharmaceutical research. With the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol, this compound features a propanol chain with a stereogenic center at the R-configuration, substituted with a 2,4-dimethoxyphenyl group. This compound is part of a broader class of dimethoxyphenylpropanol derivatives that have demonstrated significant research interest in neuroscience. Structurally related analogs have been investigated for their potential neuroactive properties. For instance, certain 1-(3,4-dimethoxyphenyl)-2-propanol derivatives have been identified as CNS depressants in preclinical models . Furthermore, the structural framework of dimethoxyphenylpropanol is closely related to key intermediates in the synthesis of compounds that interact with serotonin (5-HT) receptors, which are critical targets in neuropsychiatric disorder research . The chiral (R)-enantiomer is of particular interest for developing stereoselective synthesis pathways and for studying enantiomer-specific interactions in biological systems. The product is provided with high chemical purity and is strictly intended for research applications in a controlled laboratory environment. It is ideal for use as a synthetic precursor in medicinal chemistry, for structure-activity relationship (SAR) studies, and for investigating the mechanisms of action of neuroactive compounds. Intended Use & Handling: This product is labeled with the signal word and other hazard information. It is sold for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2R)-1-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1

InChI Key

GQZAFJKRMBGHPU-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=C(C=C(C=C1)OC)OC)O

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)O

Origin of Product

United States

Preparation Methods

Reductive Amination Route

A common preparation involves reductive amination of 2,4-dimethoxybenzaldehyde with suitable amine sources, followed by stereoselective reduction:

  • Step 1: Formation of an imine or Schiff base intermediate by condensation of 2,4-dimethoxybenzaldehyde with an amine.
  • Step 2: Stereoselective reduction of the imine using reducing agents such as sodium borohydride or catalytic hydrogenation with chiral catalysts.

This method allows introduction of the amino group and the chiral center simultaneously, often yielding the (R)-enantiomer preferentially when chiral catalysts or enzymes are used.

Enzymatic Resolution and Transamination

  • An enantiomeric mixture of 1-(2,4-dimethoxyphenyl)propan-2-amine can be produced by chemical reduction.
  • This racemic mixture is then subjected to enzymatic resolution using omega-amino acid transaminases, which selectively convert one enantiomer into an achiral ketone, enriching the other enantiomer.
  • This approach can yield high enantiomeric excess (60–90% ee) of the (R)-enantiomer.

Catalytic Hydrogenation of Prochiral Ketones

  • 1-(2,4-Dimethoxyphenyl)propan-2-one can be stereoselectively reduced to the corresponding (R)-alcohol using chiral catalysts such as modified Raney nickel or palladium on carbon under hydrogen atmosphere.
  • The process may involve two steps: first, reduction of imine intermediates followed by hydrogenolysis to yield the chiral amine or alcohol.

Representative Experimental Data and Reaction Conditions

Step Reagents & Conditions Outcome/Notes
Imine Formation 2,4-Dimethoxybenzaldehyde + amine, reflux in solvent Formation of imine intermediate
Reduction Sodium borohydride or catalytic hydrogenation with chiral catalyst Stereoselective reduction to (R)-alcohol or amine
Enzymatic Resolution Omega-amino acid transaminase, aqueous medium, amino acceptor Enrichment of (R)-enantiomer with 60–90% ee
Hydrogenolysis Palladium on carbon, H2 pressure elevated Conversion of diastereomeric intermediates to chiral amines/alcohols

Analytical Characterization

To confirm the identity, purity, and stereochemistry of (R)-1-(2,4-dimethoxyphenyl)propan-2-ol, the following techniques are commonly employed:

Summary Table of Preparation Routes

Preparation Method Starting Material Key Reagents/Catalysts Enantiomeric Excess (ee) Advantages Limitations
Reductive Amination 2,4-Dimethoxybenzaldehyde Sodium borohydride, chiral catalysts Up to 90% Direct introduction of chiral center Requires chiral catalysts
Enzymatic Resolution Racemic 1-(2,4-dimethoxyphenyl)propan-2-amine Omega-amino acid transaminase, amino acceptor 60–90% High selectivity, mild conditions Enzyme availability, cost
Catalytic Hydrogenation 1-(2,4-Dimethoxyphenyl)propan-2-one Raney nickel, Pd/C under H2 Variable, up to 90% Scalable, well-established methods Catalyst sensitivity

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.

Major Products Formed

    Oxidation: ®-1-(2,4-Dimethoxyphenyl)propan-2-one.

    Reduction: ®-1-(2,4-Dimethoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2,4-Dimethoxyphenyl)propan-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomers: Positional Methoxy Substitution

(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol
  • Stereochemical Impact: Both compounds share the (R)-configuration, but the shifted methoxy groups may lead to distinct diastereomer formation in synthetic pathways.
  • Data Comparison: Property (R)-1-(2,4-Dimethoxyphenyl)propan-2-ol (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol Molecular Formula C₁₁H₁₆O₃ C₁₁H₁₆O₃ Molecular Weight 196.24 196.24 CAS Number Not provided 161121-03-5
Research Findings:
  • In domino thia-Michael–Henry reactions, nitropropenes with 2,4-dimethoxy vs. 3,4-dimethoxy substituents exhibit divergent equilibria. For example, (E)-1-(2,4-dimethoxyphenyl)-2-nitropropene participates in dynamic covalent systems, while the 3,4-isomer is used to monitor reversibility, indicating distinct kinetic behaviors .

Functional Group Analogs: Nitropropenes and Amino Alcohols

(E)-1-(2,4-Dimethoxyphenyl)-2-nitropropene
  • Key Differences: Functional Group: The nitropropene moiety introduces strong electron-withdrawing effects, enhancing reactivity in Michael additions compared to the alcohol group in the target compound. Applications: Used in asymmetric synthesis to generate thiolanes via domino reactions, leveraging nitro group participation .
D-2-Amino-3-phenyl-1-propanol
  • Key Differences: Functional Group: An amino alcohol structure (C₉H₁₃NO) with a phenyl group instead of dimethoxyphenyl. Physical Properties: Melting point 90–94°C (vs. unconfirmed for the target compound) . Applications: Likely employed in chiral ligand synthesis or pharmaceuticals, contrasting with the methoxy-substituted alcohol’s role in dynamic systems .

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